Desoxygaliellalactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desoxygaliellalactone is a natural product found in Galiella rufa with data available.
Scientific Research Applications
Synthesis and Chemical Properties
- Copper-Catalyzed Methylenation Reaction in Synthesis : The enantioselective total synthesis of (+)-desoxygaliellalactone was achieved using a one-pot copper-catalyzed methylenation-Diels-Alder cyclization, highlighting its potential for efficient chemical synthesis (Lebel & Parmentier, 2007).
- Efficient Synthesis Approaches : A study describes a short and efficient total synthesis of rac-desoxygaliellalactone and (+)-desoxygaliellalactone via pregaliellalactone, indicating advancements in synthesis methodologies (Furuseth et al., 2014).
Biological Research and Applications
- Antioxidant Research in Algology : Desoxygaliellalactone, through its structural similarities to certain reactive oxygen species, contributes to the understanding of antioxidant defense processes in algal cells (Mallick & Mohn, 2000).
- Impact on Cancer Cell Lines : Galiellalactone analogs, including this compound, show potential cytotoxicity against various tumor cell lines, suggesting their role in cancer research and therapy (Tian et al., 2015).
- Inhibition of Stem Cell-Like Cancer Cells : Galiellalactone, related to this compound, inhibits STAT3 signaling in stem cell-like prostate cancer cells, indicating its potential in targeting cancer stem cells (Hellsten et al., 2011).
Properties
Molecular Formula |
C11H14O2 |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(4R,7R,9S,11R)-9-methyl-3-oxatricyclo[5.3.1.04,11]undec-1(10)-en-2-one |
InChI |
InChI=1S/C11H14O2/c1-6-4-7-2-3-9-10(7)8(5-6)11(12)13-9/h5-7,9-10H,2-4H2,1H3/t6-,7+,9+,10+/m0/s1 |
InChI Key |
BTDFZQUXKISOCL-MVHNUAHISA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2CC[C@@H]3[C@H]2C(=C1)C(=O)O3 |
Canonical SMILES |
CC1CC2CCC3C2C(=C1)C(=O)O3 |
Synonyms |
desoxygaliellalactone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.